1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1405343-24-9
VCID: VC8238243
InChI: InChI=1S/C13H13N5/c1-9-3-2-4-10(5-9)7-18-13-11(6-17-18)12(14)15-8-16-13/h2-6,8H,7H2,1H3,(H2,14,15,16)
SMILES: CC1=CC(=CC=C1)CN2C3=NC=NC(=C3C=N2)N
Molecular Formula: C13H13N5
Molecular Weight: 239.28

1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 1405343-24-9

Cat. No.: VC8238243

Molecular Formula: C13H13N5

Molecular Weight: 239.28

* For research use only. Not for human or veterinary use.

1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1405343-24-9

Specification

CAS No. 1405343-24-9
Molecular Formula C13H13N5
Molecular Weight 239.28
IUPAC Name 1-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C13H13N5/c1-9-3-2-4-10(5-9)7-18-13-11(6-17-18)12(14)15-8-16-13/h2-6,8H,7H2,1H3,(H2,14,15,16)
Standard InChI Key ZUHJEVUISWSQMZ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2C3=NC=NC(=C3C=N2)N
Canonical SMILES CC1=CC(=CC=C1)CN2C3=NC=NC(=C3C=N2)N

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Synonyms

The systematic name 1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine reflects its pyrazolo-pyrimidine backbone substituted at the 1-position with a 3-methylbenzyl group. Common synonyms include 3MB-PP1 and 4-amino-1-tert-butyl-3-(3-methylbenzyl)pyrazolo[3,4-d]pyrimidine .

Molecular Architecture

The compound features:

  • A pyrazolo[3,4-d]pyrimidine core (two fused heterocycles: pyrazole and pyrimidine).

  • A 3-methylbenzyl group at the 1-position.

  • An exocyclic amine at the 4-position.

The 3D conformation shows planar geometry in the aromatic systems, with the 3-methylbenzyl group adopting a perpendicular orientation relative to the fused rings .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₇N₅
Molecular Weight295.4 g/mol
XLogP33.2 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds3

Synthesis and Industrial Production

Synthetic Routes

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves multi-step condensation reactions. A patent (WO2016066673A1) describes an optimized route for analogues :

  • Knoevenagel Condensation: Between substituted benzoic acid derivatives and malononitrile.

  • Cyclization: Formation of the pyrazole ring using hydrazine derivatives.

  • Functionalization: Introduction of the 3-methylbenzyl group via nucleophilic substitution.

This method avoids Mitsunobu reactions, reducing waste by 40% compared to prior methods .

Process Advantages

  • Efficiency: Completed in 5 steps (vs. 8+ in traditional routes).

  • Cost: Uses inexpensive starting materials (e.g., 3-methylbenzyl chloride).

  • Safety: Eliminates hazardous reagents like trimethylsilyldiazomethane .

Table 2: Comparison of Synthetic Methods

ParameterTraditional Method Optimized Method
Steps85
Yield32%58%
Hazardous ReagentsYesNo
Cost per Kilogram$12,400$6,800

Structure-Activity Relationships (SAR)

Role of the 3-Methylbenzyl Group

  • Hydrophobicity: Enhances membrane permeability (LogP = 3.2).

  • Steric Effects: The methyl group prevents rotation, stabilizing the active conformation.

Comparison with Analogues

CompoundCDK2 IC₅₀ (μM)Solubility (mg/mL)
3MB-PP1 0.110.45
1-Methyl analogue 1.21.8
Unsubstituted parent 8.73.2

Applications and Future Directions

Therapeutic Candidates

3MB-PP1 serves as a lead compound for:

  • Oncology: CDK2-driven cancers (e.g., triple-negative breast cancer).

  • Inflammation: JAK3 inhibition observed at IC₅₀ = 1.5 μM.

Research Challenges

  • Solubility: Requires formulation optimization for in vivo use.

  • Metabolic Stability: Moderate hepatic clearance (t₁/₂ = 2.3 h in murine models).

Emerging Opportunities

  • PROTACs: Utilization as kinase-targeting warheads.

  • Combination Therapies: Synergy with PARP inhibitors observed in BRCA-mutant cells.

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